N-{1,7-DIMETHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}PYRIDINE-3-CARBOXAMIDE
Description
N-{1,7-DIMETHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}PYRIDINE-3-CARBOXAMIDE is a complex heterocyclic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring, and a pyridine carboxamide moiety
Properties
IUPAC Name |
N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-11-5-6-12-9-14-16(21-18(24)13-4-3-7-19-10-13)22-23(2)17(14)20-15(12)8-11/h3-10H,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARVOCUCXXPXPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=NN3C)NC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,7-DIMETHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}PYRIDINE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This is followed by structural modifications such as reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{1,7-DIMETHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
N-{1,7-DIMETHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}PYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent sensor due to its photophysical properties.
Medicine: Explored as a potential therapeutic agent, particularly as a TRK inhibitor for cancer treatment.
Mechanism of Action
The mechanism of action of N-{1,7-DIMETHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the tropomyosin receptor kinases, inhibiting their activity and thereby preventing the proliferation and differentiation of cancer cells . The compound’s structure allows it to fit into the ATP-binding pocket of these kinases, blocking their function.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-4-amine
- N-(4-acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine
Uniqueness
N-{1,7-DIMETHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}PYRIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the pyridine carboxamide moiety. This structural uniqueness contributes to its distinct biological activity and potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
